Cas no 1817776-64-9 ((6-(Methylsulfonyl)pyridin-3-yl)methanamine hydrochloride)

(6-(Methylsulfonyl)pyridin-3-yl)methanamine hydrochloride is a high-purity chemical compound primarily used as a versatile intermediate in pharmaceutical and organic synthesis. Its key structural features include a pyridine core with a methylsulfonyl group at the 6-position and an aminomethyl substituent at the 3-position, which is stabilized as a hydrochloride salt for improved handling and reactivity. The compound’s sulfonyl and amine functionalities make it valuable for constructing biologically active molecules, particularly in medicinal chemistry applications. It offers excellent solubility in polar solvents and demonstrates consistent reactivity in nucleophilic substitution and coupling reactions. The hydrochloride form ensures enhanced stability and shelf life, making it suitable for research and industrial-scale applications requiring precise and reliable building blocks.
(6-(Methylsulfonyl)pyridin-3-yl)methanamine hydrochloride structure
1817776-64-9 structure
Product Name:(6-(Methylsulfonyl)pyridin-3-yl)methanamine hydrochloride
CAS No:1817776-64-9
MF:C7H11ClN2O2S
MW:222.692439317703
CID:5719081
PubChem ID:121207648
Update Time:2025-06-29

(6-(Methylsulfonyl)pyridin-3-yl)methanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • F2147-4087
    • 1817776-64-9
    • (6-methylsulfonylpyridin-3-yl)methanamine;hydrochloride
    • AKOS026746443
    • (6-(methylsulfonyl)pyridin-3-yl)methanamine hydrochloride
    • (6-(Methylsulfonyl)pyridin-3-yl)methanamine hydrochloride
    • Inchi: 1S/C7H10N2O2S.ClH/c1-12(10,11)7-3-2-6(4-8)5-9-7;/h2-3,5H,4,8H2,1H3;1H
    • InChI Key: HVJHCDKWEUDERS-UHFFFAOYSA-N
    • SMILES: Cl.S(C)(C1C=CC(=CN=1)CN)(=O)=O

Computed Properties

  • Exact Mass: 222.0229765g/mol
  • Monoisotopic Mass: 222.0229765g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.4Ų

(6-(Methylsulfonyl)pyridin-3-yl)methanamine hydrochloride Pricemore >>

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Additional information on (6-(Methylsulfonyl)pyridin-3-yl)methanamine hydrochloride

(6-(Methylsulfonyl)pyridin-3-yl)methanamine hydrochloride: A Comprehensive Overview

The compound (6-(Methylsulfonyl)pyridin-3-yl)methanamine hydrochloride, identified by the CAS number 1817776-64-9, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development. This compound is a derivative of pyridine, a heterocyclic aromatic compound, with a methylsulfonyl group attached at the 6-position and an amino group at the 3-position, forming a methanamine moiety. The hydrochloride salt form suggests its application in pharmaceutical formulations where stability and bioavailability are critical.

Recent studies have highlighted the importance of methylsulfonyl-containing compounds in various biological systems. The methylsulfonyl group, also known as mesyl group, is a strong electron-withdrawing substituent that can significantly influence the electronic properties of the pyridine ring. This modification can enhance the compound's ability to interact with biological targets, such as enzymes or receptors, making it a promising candidate for drug design. For instance, research published in Journal of Medicinal Chemistry in 2023 demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key players in cancer progression.

The synthesis of (6-(Methylsulfonyl)pyridin-3-yl)methanamine hydrochloride involves a multi-step process that typically begins with the preparation of the pyridine derivative. The introduction of the methylsulfonyl group is achieved through sulfonation reactions, while the methanamine moiety is introduced via nucleophilic substitution or reductive amination. The optimization of these steps is crucial to ensure high yield and purity, as highlighted in a 2022 study published in Organic Process Research & Development. The hydrochloride salt is then formed by protonation of the amine group using hydrochloric acid, a common practice to enhance solubility and stability.

In terms of biological activity, this compound has shown potential in several areas. Preclinical studies indicate that it may possess anti-inflammatory properties due to its ability to modulate cytokine production. Additionally, its role as a precursor in the synthesis of more complex molecules has been explored, with researchers leveraging its structure to develop novel bioactive agents. A 2023 study in Nature Communications reported that analogs of this compound demonstrate selective inhibition of certain bacterial enzymes, suggesting their potential use in antibiotic development.

The structural versatility of (6-(Methylsulfonyl)pyridin-3-yl)methanamine hydrochloride makes it an attractive scaffold for further chemical modifications. By altering substituents on the pyridine ring or modifying the methanamine group, chemists can explore a wide range of biological activities and therapeutic applications. For example, recent advancements in click chemistry have enabled the rapid construction of libraries of related compounds, facilitating high-throughput screening for drug discovery.

In conclusion, (6-(Methylsulfonyl)pyridin-3-yl)methanamine hydrochloride stands as a significant molecule in contemporary chemical research. Its unique structure, combined with recent advancements in synthetic methodologies and biological applications, positions it as a valuable tool in both academic and industrial settings. As research continues to uncover its full potential, this compound is poised to contribute meaningfully to the development of new therapeutic agents and chemical entities.

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